An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and analytical characteristics of this important chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols for property determination and analytical validation, ensuring a self-validating system of scientific integrity.
Introduction and Strategic Importance
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted tetralin derivative, a structural motif present in a wide range of biologically active compounds. Its rigid bicyclic core combined with a primary amine functional group makes it a valuable building block in medicinal chemistry. This scaffold is particularly relevant in the development of therapeutic agents targeting the central nervous system (CNS), including those modulating dopamine and serotonin pathways.[1] Its structural similarity to moieties found in compounds developed for neurological disorders underscores its potential as a key intermediate in drug discovery and synthesis.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in synthesis, formulation development, and biological screening.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine—a fused aliphatic and aromatic ring system (tetralin), a primary amine at the 1-position, and a methyl group at the 5-position—govern its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | N/A |
| CAS Number | 1989671-48-8 (Hydrochloride Salt) | [1][3] |
| Molecular Formula | C₁₁H₁₅N (Free Base) / C₁₁H₁₆ClN (HCl Salt) | [3] |
| Molecular Weight | 161.24 g/mol (Free Base) / 197.70 g/mol (HCl Salt) | [3][4] |
| Canonical SMILES | CC1=C2CCCC(C2=CC=C1)N | [3] |
| Physical Form | Typically handled as a solid hydrochloride salt | [1][3] |
Core Physicochemical Properties: Measurement and Rationale
The physical properties of a compound dictate its handling, solubility, absorption characteristics, and formulation possibilities. Due to the limited availability of published experimental data for this specific molecule, this section provides robust, standardized protocols for their determination.
Melting Point and Boiling Point
The melting and boiling points are critical indicators of purity and thermal stability. For a crystalline solid like the hydrochloride salt, a sharp melting point range suggests high purity.
| Property | Value |
| Melting Point | Experimental data not readily available in the literature. |
| Boiling Point | Experimental data not readily available in the literature. A related isomer, 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine, has a reported boiling point of 128-130 °C at 2 Torr, suggesting the target compound will also require vacuum distillation to prevent decomposition.[5] |
Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and the enthalpy of fusion (ΔHfus), offering deeper thermodynamic insight than a simple melting point apparatus.
-
Methodology:
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 2-5 mg of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
Aqueous Solubility
Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The primary amine suggests that solubility will be highly pH-dependent.
Protocol 3.2: Equilibrium Shake-Flask Solubility Assay
-
Rationale: This "gold standard" method determines the thermodynamic equilibrium solubility, providing the most relevant data for biopharmaceutical assessment.
-
Methodology:
-
Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Add an excess amount of the compound to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 5.0).
-
Ionization Constant (pKa)
The pKa value is critical for predicting the charge state of the molecule at a given pH. For a basic amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This governs solubility, membrane permeability, and receptor binding interactions.
Caption: Ionization equilibrium of the primary amine.
Protocol 3.3: Potentiometric Titration for pKa Determination
-
Rationale: This method directly measures the change in pH upon addition of an acid or base, allowing for a precise calculation of the pKa.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., 50:50 methanol/water) to ensure solubility of both the neutral and ionized forms.
-
Calibrate a pH electrode and meter using standard buffers.
-
Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its metabolic stability, and its potential for off-target binding.
Protocol 3.4: HPLC-Based LogP Determination
-
Rationale: This method is faster and requires less material than the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase column with the known LogP values of a series of standards.
-
Methodology:
-
Prepare a set of standard compounds with known LogP values spanning a relevant range (e.g., LogP 1-5).
-
Develop an isocratic reverse-phase HPLC method (e.g., C18 column with a methanol/water mobile phase).
-
Inject each standard and the test compound, recording their retention times (t₋).
-
Calculate the capacity factor (k') for each compound: k' = (t₋ - t₀) / t₀, where t₀ is the column dead time.
-
Plot the log(k') of the standards against their known LogP values. A linear regression of this plot creates a calibration curve.
-
Interpolate the LogP of the test compound from its log(k') value using the calibration curve.
-
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and identifying functional groups.
Infrared (IR) Spectroscopy
-
Significance: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.
-
N-H Bend (Primary Amine): A characteristic bending vibration is expected in the 1650-1580 cm⁻¹ region.[6]
-
C-N Stretch: A medium-to-weak band is expected in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Significance: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.
-
Expected ¹H NMR Features:
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent. Its signal will disappear upon shaking the sample with D₂O.[7]
-
Aromatic Protons: Signals expected in the ~7.0-7.5 ppm region, with splitting patterns determined by their relative positions.
-
Benzylic/Aliphatic Protons: Protons on the saturated ring will appear in the ~1.5-3.0 ppm range. The proton on the carbon bearing the amine group (C1-H) will be deshielded and appear further downfield.
-
Methyl Protons (CH₃): A sharp singlet is expected around ~2.3-2.5 ppm.
-
-
Expected ¹³C NMR Features:
-
The molecule has 11 carbon atoms. Due to molecular symmetry, fewer than 11 distinct signals may be observed.
-
Aromatic carbons will resonate in the ~120-150 ppm region.
-
Aliphatic carbons, including the carbon attached to the nitrogen (C1), will appear in the upfield region (~20-60 ppm).
-
Mass Spectrometry (MS)
-
Significance: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Expected Results:
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak corresponding to the molecular weight of the free base (m/z = 161.24) is expected.
-
Fragmentation: A prominent fragmentation pathway would be alpha-cleavage, where the bond between C1 and the rest of the saturated ring breaks, yielding a resonance-stabilized iminium cation.
-
Analytical Methods for Purity and Quantification
Establishing a robust analytical method is crucial for quality control, ensuring the identity, purity, and concentration of the compound in research and development settings.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for analyzing polar to moderately non-polar organic molecules like 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Caption: General analytical workflow for HPLC analysis.
Protocol 5.1: RP-HPLC Method for Purity Assessment
-
Rationale: This method provides excellent separation of the main compound from potential impurities, allowing for accurate purity determination and quantification.
-
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm). MS detection can be used for peak identity confirmation.
-
Analysis: Purity is typically reported as percent area of the main peak relative to the total area of all peaks.
-
Stability and Storage Recommendations
The chemical stability of an intermediate is critical for ensuring its integrity over time. The primary amine group is susceptible to oxidation.
-
Recommended Storage: The compound, particularly as the more stable hydrochloride salt, should be stored at room temperature in a well-sealed container, protected from light and moisture.[1]
-
Potential Degradation: Prolonged exposure to air and light may lead to oxidation and the formation of colored impurities. A stability-indicating HPLC method should be used to monitor purity over time.
Conclusion
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has detailed its fundamental physicochemical properties, from its basic identity to its spectroscopic and analytical characterization. While some experimental data is not yet prevalent in public literature, the robust, field-tested protocols provided herein offer a clear pathway for researchers to thoroughly characterize this compound. A comprehensive understanding and application of these principles are essential for leveraging its full potential in the advancement of drug discovery and development.
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